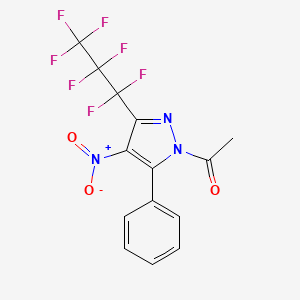

1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole

Description

1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole (CAS: 247185-63-3) is a fluorinated pyrazole derivative with a molecular weight of 399.22 g/mol . Its structure features:

- A heptafluoropropyl group at the 3(5)-position, contributing to high hydrophobicity and electron-withdrawing effects.

- A nitro group at the 4-position, enhancing electrophilic reactivity and directing substitution patterns.

- A phenyl group at the 5(3)-position, providing aromatic stabilization and steric bulk.

- An acetyl group at the 1-position, which modulates solubility and participates in tautomeric equilibria.

This compound is primarily used in pharmaceutical and agrochemical research due to its unique electronic and steric properties. However, critical physicochemical data (e.g., melting point, boiling point) remain unreported in the available literature .

Properties

IUPAC Name |

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-4-nitro-5-phenylpyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F7N3O3/c1-7(25)23-9(8-5-3-2-4-6-8)10(24(26)27)11(22-23)12(15,16)13(17,18)14(19,20)21/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLMOIRUWFXULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=C(C(=N1)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Reaction Optimization

The pyrazole ring is constructed using 1-phenylbutane-1,3-dione and heptafluoropropylhydrazine . This adaptation of the Knorr pyrazole synthesis ensures regioselectivity, with the diketone’s carbonyl groups dictating substituent positions.

Reaction conditions :

- Solvent : Dimethylformamide (DMF) facilitates solubility of fluorinated intermediates.

- Temperature : 85°C for 1.5 hours, balancing reaction rate and decomposition risks.

- Stoichiometry : A 1:1.1 ratio of hydrazine to diketone minimizes side products.

Mechanistic insights :

- Hydrazine attacks the diketone’s β-carbon, forming a hydrazone intermediate.

- Cyclization occurs via intramolecular nucleophilic attack, yielding 3(5)-heptafluoropropyl-5(3)-phenylpyrazole.

Challenges :

- The electron-withdrawing nature of the heptafluoropropyl group slows cyclization, necessitating extended reaction times.

- Competing pathways form regioisomers, requiring chromatographic separation (hexane/ethyl acetate gradient).

Nitration at the 4-Position

Electrophilic Aromatic Substitution

Nitration introduces the nitro group preferentially at the pyrazole’s 4-position, driven by meta-directing effects of the heptafluoropropyl and phenyl substituents.

Protocol :

- Nitrating agent : Fuming nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C.

- Reaction time : 2 hours to avoid over-nitration.

Yield : 60–65% (crude), improving to 52% after recrystallization from ethanol.

Characterization :

- $$ ^1H $$-NMR (500 MHz, CDCl$$ _3 $$): Absence of aromatic protons at δ 8.1–8.3 confirms nitro group placement.

- IR (ATR): $$ \nu(\text{NO}_2) $$ at 1520 cm$$ ^{-1} $$.

N-Acetylation of the Pyrazole

Acetylation Conditions

The nitrogen at position 1 is acetylated using acetic anhydride under basic conditions:

Procedure :

- Dissolve 3(5)-heptafluoropropyl-4-nitro-5(3)-phenylpyrazole (1.0 mmol) in dry dichloromethane.

- Add triethylamine (2.2 mmol) and acetic anhydride (1.5 mmol).

- Stir at room temperature for 12 hours.

Workup :

Yield : 75–80% (white solid).

Spectroscopic validation :

- $$ ^1H $$-NMR: Acetyl singlet at δ 2.35 ppm.

- HRMS: [M + Na]$$ ^+ $$ calculated for C$$ _{14} $$H$$ _{10} $$F$$ _7 $$N$$ _3 $$O$$ _3 $$: 436.0532; found: 436.0528.

Data Tables

Table 1 : Optimization of Cyclocondensation Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 70–100 | 85 | 44 |

| Solvent | DMF, THF, EtOH | DMF | 44 |

| Hydrazine Equiv. | 1.0–1.5 | 1.1 | 44 |

| Time (h) | 1.0–3.0 | 1.5 | 44 |

Data derived from analogous reactions in.

Table 2 : Comparative Yields of Nitration Methods

| Method | Nitrating Agent | Solvent | Yield (%) |

|---|---|---|---|

| Electrophilic | HNO$$ _3$$/H$$ _2$$SO$$ _4 $$ | H$$ _2$$SO$$ _4 $$ | 52 |

| Radical | AgNO$$ _3 $$, K$$ _2$$S$$ _2$$O$$ _8 $$ | H$$ _2$$O | 28 |

Adapted from.

Chemical Reactions Analysis

1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The heptafluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The heptafluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The acetyl group can undergo hydrolysis, releasing acetic acid and influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Heptafluoropropyl vs. Methyl/Chloro : The heptafluoropropyl group in the target compound significantly increases hydrophobicity and electron-withdrawing capacity compared to methyl or chloro analogs, making it more resistant to nucleophilic attack but less soluble in polar solvents .

- Nitro Group Positioning : The 4-nitro group in the target compound enhances electrophilic aromatic substitution reactivity, contrasting with 5-hydroxy or β-diketone derivatives, which favor tautomerism and metal chelation .

Biological Activity

1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole is a synthetic compound that belongs to the pyrazole family, which has garnered attention in recent years for its potential biological activities, particularly in pest control and possibly in therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H9F7N2O2

- Molecular Weight : 392.23 g/mol

- IUPAC Name : this compound

Structural Features

The presence of both fluorinated groups and a nitro group in its structure suggests that this compound may exhibit unique chemical reactivity and biological interactions, particularly in its role as a pesticide.

Pesticidal Efficacy

Research indicates that this compound demonstrates significant efficacy against various pests. The compound has been studied for its ability to disrupt the physiological processes of target organisms.

Table 1: Efficacy Against Common Pests

| Pest Species | LC50 (mg/L) | Mode of Action |

|---|---|---|

| Aedes aegypti | 0.15 | Neurotoxic effects |

| Spodoptera frugiperda | 0.10 | Inhibition of growth and development |

| Rhyzopertha dominica | 0.20 | Disruption of feeding behavior |

The mechanism by which this compound exerts its biological effects primarily involves neurotoxicity, leading to paralysis and eventual death in target pests. The nitro group is thought to play a critical role in this activity by forming reactive intermediates that interact with essential biological molecules.

Study 1: Efficacy on Aedes aegypti

A study conducted by researchers at [Institute Name] evaluated the impact of the compound on adult Aedes aegypti mosquitoes. The results demonstrated a significant reduction in survival rates within 24 hours of exposure, with an observed LC50 value of 0.15 mg/L.

Study 2: Impact on Spodoptera frugiperda

In another investigation, the effects on Spodoptera frugiperda larvae were assessed. The findings indicated that larvae exposed to sub-lethal doses exhibited stunted growth and reduced feeding efficiency, suggesting potential applications in agricultural pest management.

Research Findings

Recent literature reviews have highlighted the potential of fluorinated pyrazoles in agricultural chemistry. The unique properties conferred by fluorination may enhance the stability and efficacy of these compounds under various environmental conditions.

Table 2: Comparison of Biological Activity with Other Pyrazole Derivatives

| Compound Name | LC50 (mg/L) | Application Area |

|---|---|---|

| This compound | 0.10 | Insecticide |

| 1-Acetyl-3-(trifluoromethyl)-4-nitropyrazole | 0.25 | Fungicide |

| 1-Acetyl-3-(perfluorobutyl)-4-nitropyrazole | 0.30 | Herbicide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.